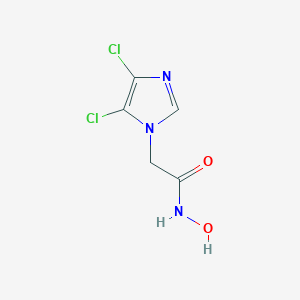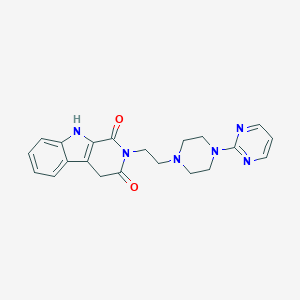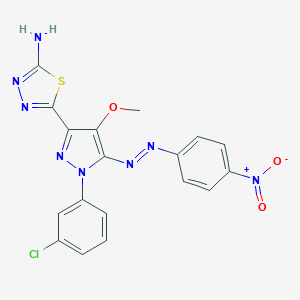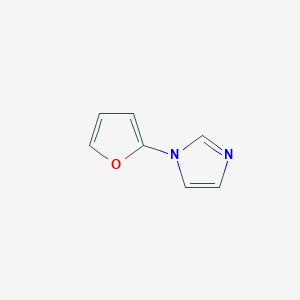
1-(2-Furyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furyl)-1H-imidazole, also known as FICZ, is a naturally occurring compound that belongs to the family of tryptophan-derived metabolites. It is a potent activator of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating various physiological processes, such as immune response, cell proliferation, and differentiation. In recent years, FICZ has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
1-(2-Furyl)-1H-imidazole exerts its biological effects by binding to and activating the AhR, a cytoplasmic receptor that regulates gene expression in response to environmental toxins and endogenous ligands. Upon activation, AhR translocates to the nucleus and forms a complex with other transcription factors, such as ARNT (AhR nuclear translocator), to regulate the expression of target genes. The downstream effects of AhR activation are diverse and depend on the cell type and the context of the stimulus.
Efectos Bioquímicos Y Fisiológicos
1-(2-Furyl)-1H-imidazole has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, immune response, and metabolism. Studies have demonstrated that 1-(2-Furyl)-1H-imidazole can induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. 1-(2-Furyl)-1H-imidazole has also been shown to modulate immune response by regulating the differentiation of T cells and the production of cytokines. Additionally, 1-(2-Furyl)-1H-imidazole has been shown to affect various metabolic pathways, including lipid metabolism and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Furyl)-1H-imidazole has several advantages as a research tool, including its potency and specificity as an AhR agonist. 1-(2-Furyl)-1H-imidazole has been shown to be a more potent activator of AhR than other tryptophan-derived metabolites, such as indole-3-carbinol and 6-formylindolo[3,2-b]carbazole. Additionally, 1-(2-Furyl)-1H-imidazole has been shown to be specific to AhR, with minimal effects on other receptors. However, 1-(2-Furyl)-1H-imidazole has several limitations as a research tool, including its instability and low solubility in aqueous solutions. These limitations require careful optimization of experimental conditions to obtain reliable results.
Direcciones Futuras
1-(2-Furyl)-1H-imidazole has several potential applications in the field of medicine and biotechnology. Future research directions include the development of 1-(2-Furyl)-1H-imidazole-based therapies for cancer and autoimmune disorders, the investigation of 1-(2-Furyl)-1H-imidazole as a modulator of immune response, and the exploration of 1-(2-Furyl)-1H-imidazole as an antimicrobial agent. Additionally, the optimization of 1-(2-Furyl)-1H-imidazole synthesis methods and the development of novel 1-(2-Furyl)-1H-imidazole analogs may lead to improved potency and specificity of the compound.
Métodos De Síntesis
1-(2-Furyl)-1H-imidazole can be synthesized by the oxidation of tryptophan using potassium permanganate. The reaction involves the formation of an intermediate compound, 6-formylindolo[3,2-b]carbazole (FIC), which is further converted into 1-(2-Furyl)-1H-imidazole by the action of the enzyme kynurenine formamidase. The synthesis of 1-(2-Furyl)-1H-imidazole is a complex process that requires careful optimization of reaction conditions to obtain a high yield of the compound.
Aplicaciones Científicas De Investigación
1-(2-Furyl)-1H-imidazole has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and infectious diseases. Studies have shown that 1-(2-Furyl)-1H-imidazole can induce apoptosis (programmed cell death) in cancer cells by activating the AhR pathway, which regulates the expression of genes involved in cell cycle control and DNA repair. 1-(2-Furyl)-1H-imidazole has also been shown to modulate immune response by regulating the differentiation of T cells and the production of cytokines. Additionally, 1-(2-Furyl)-1H-imidazole has been investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Propiedades
Número CAS |
191733-31-0 |
|---|---|
Nombre del producto |
1-(2-Furyl)-1H-imidazole |
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1-(furan-2-yl)imidazole |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10-5-1)9-4-3-8-6-9/h1-6H |
Clave InChI |
QXMHOHBYSAVSAG-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)N2C=CN=C2 |
SMILES canónico |
C1=COC(=C1)N2C=CN=C2 |
Sinónimos |
1H-Imidazole,1-(2-furanyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



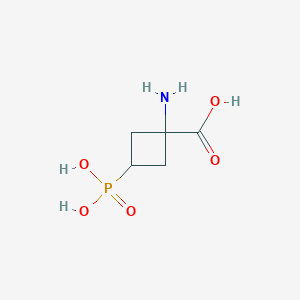
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
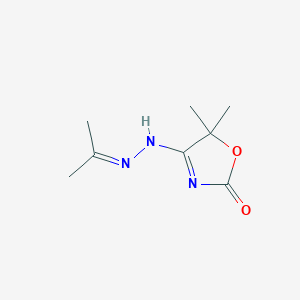
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)
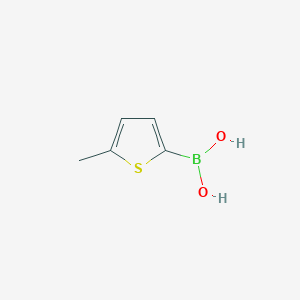


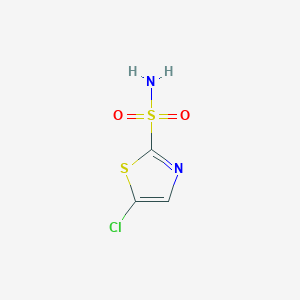


![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
